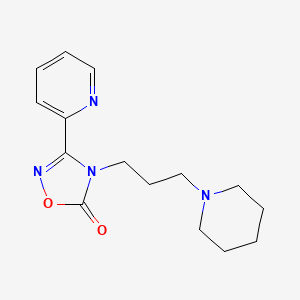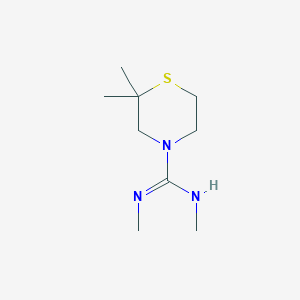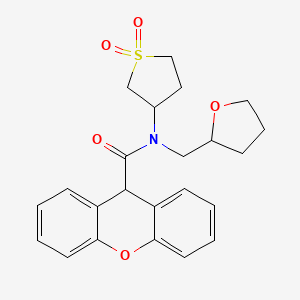
4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one, also known as PPOP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. PPOP is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. In
作用機序
The exact mechanism of action of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one is not fully understood. However, studies have shown that 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one can interact with various biological targets such as enzymes, receptors, and ion channels. 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has also been shown to modulate the activity of G protein-coupled receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one can inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has also been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In addition, 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One of the major advantages of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one is its versatility in terms of its potential applications. 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one can be easily modified to introduce various functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one. One potential direction is the development of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one-based materials with unique properties such as fluorescence, conductivity, and magnetism. Another potential direction is the exploration of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one and its potential interactions with biological targets.
合成法
The synthesis of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one involves the reaction of 3-amino-1-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione with 3-chloropropylamine hydrochloride in the presence of sodium bicarbonate. The resulting intermediate is then treated with ethyl chloroformate to obtain 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one. The overall yield of this synthesis method is around 60%.
科学的研究の応用
4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
4-(3-piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-15-19(12-6-11-18-9-4-1-5-10-18)14(17-21-15)13-7-2-3-8-16-13/h2-3,7-8H,1,4-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUEOJDCQLFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C(=NOC2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)

![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)


![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)
![5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide](/img/structure/B7680294.png)
![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)

![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)